molecular formula C17H22N4O2S B7440192 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine

Cat. No. B7440192
M. Wt: 346.4 g/mol
InChI Key: RSZWJSPOFKBGDH-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPIP belongs to the class of piperazine compounds and has been synthesized using different methods.

Scientific Research Applications

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to modulate the activity of the dopamine transporter, a protein that regulates dopamine levels in the brain. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for drug addiction and Parkinson's disease.
In cancer research, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for breast cancer and glioblastoma.
In infectious diseases, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum by targeting the protein PfATP4, which is essential for the parasite's survival. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for tuberculosis and leishmaniasis.

Mechanism of Action

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine exerts its effects by binding to specific proteins or enzymes in the body, thereby modulating their activity. For example, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine binds to the dopamine transporter and inhibits its function, leading to increased dopamine levels in the brain. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine also binds to carbonic anhydrase IX and inhibits its activity, leading to decreased cancer cell growth. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine binds to PfATP4 and inhibits its function, leading to decreased malaria parasite growth.
Biochemical and Physiological Effects:
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to have different biochemical and physiological effects depending on the target protein or enzyme. For example, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine increases dopamine levels in the brain, which can lead to improved mood and cognition. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine inhibits carbonic anhydrase IX, which can lead to decreased cancer cell growth. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine inhibits PfATP4, which can lead to decreased malaria parasite growth.

Advantages and Limitations for Lab Experiments

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has several advantages for lab experiments, including its specificity for target proteins or enzymes, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine also has limitations, including its low solubility in water, which can affect its bioavailability, and its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine research, including:
1. Developing more efficient and scalable synthesis methods to improve the yield and purity of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine.
2. Investigating the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other neurological disorders, such as depression and anxiety.
3. Studying the long-term effects of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine on dopamine levels and other neurotransmitter systems in the brain.
4. Exploring the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other types of cancer, such as lung and prostate cancer.
5. Investigating the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other infectious diseases, such as HIV and hepatitis C.
6. Developing more water-soluble derivatives of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine to improve its bioavailability and pharmacokinetics.
7. Studying the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine in combination with other drugs or therapies for enhanced efficacy.
Conclusion:
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine is a promising compound that has shown potential in various scientific research applications. Its specificity for target proteins or enzymes, ability to cross the blood-brain barrier, and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Synthesis Methods

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine can be synthesized using different methods, including the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropanenitrile in the presence of a base, or the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropane in the presence of a base and a palladium catalyst. The yield of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine varies depending on the reaction conditions and the purity of the starting materials.

properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14(2)17-18-9-8-16(19-17)20-10-12-21(13-11-20)24(22,23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZWJSPOFKBGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

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